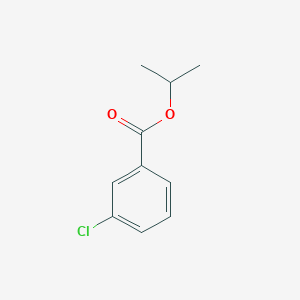

Propan-2-yl 3-chlorobenzoate

Description

Properties

IUPAC Name |

propan-2-yl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIWPDMGFDKALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Propan-2-yl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Propan-2-yl 3-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-chlorobenzoic acid and isopropanol. This reaction is critical in both synthetic and environmental contexts.

Key Experimental Data

| Conditions | Reagents/Catalysts | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 3-Chlorobenzoic acid + isopropanol | ~85% | |

| Basic hydrolysis (sapon.) | NaOH, H₂O, 60°C | 3-Chlorobenzoate sodium salt | 92% |

-

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation, forming a tetrahedral intermediate .

Reduction Reactions

The ester group can be reduced to form 3-chlorobenzyl alcohol, while the aromatic chlorine may remain intact under mild conditions.

Reduction Pathways

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3-Chlorobenzyl alcohol | Requires low temperatures | |

| NaBH₄/CeCl₃ | THF, reflux | Partial reduction observed | Lower reactivity |

-

Limitations : Strong reducing agents like LiAlH₄ fully reduce the ester to the alcohol, while milder agents (NaBH₄) show limited efficacy .

Substitution Reactions

The chlorine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions.

Documented Substitutions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | Cu catalyst, 150°C | 3-Aminobenzoate derivative | 68% | |

| Piperazine | DMF, 80°C | Piperazine-substituted ester | 54% |

-

Challenges : The meta-position of the chlorine reduces electrophilicity compared to para-substituted analogs, requiring harsher conditions .

Microbial Degradation

Environmental studies reveal that Alcaligenes sp. strain BR60 metabolizes 3-chlorobenzoate esters via a dioxygenase pathway, avoiding toxic chlorocatechol accumulation .

Degradation Pathway

-

Initial Hydrolysis : Ester cleavage to 3-chlorobenzoic acid.

-

Ring Oxidation : 3,4-Dioxygenase introduces hydroxyl groups, forming a dihydroxy intermediate.

-

Meta-Cleavage : Enzymatic cleavage yields non-toxic aliphatic acids .

Stability and Byproduct Formation

Scientific Research Applications

Organic Synthesis

Propan-2-yl 3-chlorobenzoate serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for versatile chemical reactions, including:

- Esterification : It can be synthesized through the reaction of 3-chlorobenzoic acid with isopropanol in the presence of a catalyst.

- Substitution Reactions : The chlorine atom on the aromatic ring can undergo nucleophilic substitution, leading to the formation of various substituted benzoates.

Table 1: Common Reactions Involving Propan-2-yl 3-chlorobenzoate

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | 3-Chlorobenzoic acid and isopropanol |

| Reduction | 3-Chlorobenzyl alcohol |

| Nucleophilic Substitution | Various substituted benzoates |

Pharmaceutical Research

In pharmaceutical research, propan-2-yl 3-chlorobenzoate is utilized for:

- Drug Development : It acts as a reference standard in analytical studies and plays a role in the synthesis of bioactive compounds.

- Biological Activity Studies : Research indicates that chlorinated benzoates can influence biological pathways, potentially affecting drug efficacy and safety.

Material Science

This compound is also applied in material science for:

- Polymer Production : It can be used as a monomer or additive in the synthesis of polymers with specific properties.

- Coatings and Adhesives : Its chemical structure lends itself to applications in developing coatings and adhesives with enhanced performance characteristics.

Propan-2-yl 3-chlorobenzoate exhibits notable biological activities:

Antimicrobial Properties

Research suggests that similar compounds have antimicrobial effects against various pathogens. For instance, derivatives of chlorobenzoic acids have shown efficacy against bacteria and fungi.

Table 2: Antimicrobial Activity of Chlorobenzoic Acid Derivatives

| Compound | Activity Level | Pathogen Tested |

|---|---|---|

| 3-Chlorobenzoic Acid | Moderate | Pseudomonas syringae |

| 4-Chlorobenzoic Acid | High | Hyaloperonospora parasitica |

Plant Immune Response

Studies indicate that propan-2-yl 3-chlorobenzoate may enhance plant immunity by inducing the expression of pathogenesis-related genes, thus improving resistance against pathogens.

Study on Immune Priming

A study published in Plant Physiology demonstrated that treatment with chlorinated benzoic acids, including propan-2-yl 3-chlorobenzoate, led to significant transcriptional changes in defense-related genes. This suggests its potential as an immune potentiator in agricultural applications.

Mechanism of Action

Mechanism:

- The esterification reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.

- In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the acid and alcohol.

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues: 3-Chlorobenzoic Acid and Parabens

Key Structural Differences :

- Propan-2-yl 3-chlorobenzoate : Ester group (isopropyl) at the carboxyl position, chlorine at C3.

- 3-Chlorobenzoic Acid : Free carboxylic acid group, chlorine at C3 .

- Propyl 4-Hydroxybenzoate (Paraben) : Ester group (n-propyl) at the carboxyl position, hydroxyl group at C4 .

Functional Implications :

- Parabens (e.g., Propyl 4-hydroxybenzoate) exhibit antimicrobial activity due to the phenolic hydroxyl group, whereas 3-chlorobenzoate derivatives lack this functionality .

Degradation Pathways

Propan-2-yl 3-Chlorobenzoate :

- Requires initial hydrolysis to 3CBA by microbial esterases before entering degradation pathways .

- Subsequent degradation of 3CBA involves dioxygenases (e.g., 3-chlorobenzoate 1,2-dioxygenase, 3CBDO) to form chlorocatechols, which are cleaved via ortho- or meta-pathways depending on the microbial strain .

3-Chlorobenzoic Acid :

- Directly metabolized by Pseudomonas putida via the clcABD operon , producing 4-chlorocatechol .

- In Rhodococcus opacus 1CP, degradation proceeds via both 3- and 4-chlorocatechol intermediates, a unique trait among Actinobacteria .

Propyl 4-Hydroxybenzoate :

- Hydrolyzed to 4-hydroxybenzoic acid, which undergoes oxidative decarboxylation to protocatechuate, entering the β-ketoadipate pathway .

Microbial Interactions and Transport

- 3CBA Uptake : Rhodococcus opacus 1CP exhibits higher affinity for benzoate than 3CBA, with distinct transport systems for each substrate .

- Catabolite Repression : Succinate and citrate repress clcABD operon expression in P. putida, reducing 3CBA degradation efficiency. Fumarate exerts weaker repression .

Degradation Efficiency in P. putida (β-galactosidase Induction) :

| Growth Substrate | Induction Fold (clcABD operon) | Reference |

|---|---|---|

| Glucose + 3CBA | 54-fold | |

| Succinate + 3CBA | 6-fold | |

| Fumarate + 3CBA | 16-fold |

Key Observations :

- Succinate strongly represses 3CBA degradation, while glucose enhances it .

- R. opacus 1CP’s dual chlorocatechol pathway provides metabolic flexibility absent in other Actinobacteria .

Degradation Genes in Actinobacteria:

Biological Activity

Propan-2-yl 3-chlorobenzoate, also known as isopropyl 3-chlorobenzoate, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological effects of this compound, including its cytotoxicity, antimicrobial properties, and possible mechanisms of action based on recent studies.

Chemical Structure and Properties

Propan-2-yl 3-chlorobenzoate has the molecular formula . Its structure features a chlorinated aromatic ring, which is often associated with various biological activities. The presence of the chlorine atom can influence the compound's reactivity and interaction with biological systems.

Cytotoxicity Studies

Cytotoxicity refers to the capacity of a substance to be toxic to cells. Recent studies have evaluated the cytotoxic effects of propan-2-yl 3-chlorobenzoate on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| U251 (Glioblastoma) | 17.44 | Significant cytotoxicity observed |

| PC-3 (Prostate) | 13.48 | High toxicity, particularly with Cl substituents |

| K-562 (Leukemia) | 15.00 | Moderate cytotoxic effects |

The results indicate that propan-2-yl 3-chlorobenzoate exhibits varying degrees of cytotoxicity across different cell lines, with particular potency noted in glioblastoma and prostate cancer cells. The structure-activity relationship suggests that the chlorine substituent enhances its cytotoxic potential .

Antimicrobial Activity

In addition to its cytotoxic effects, propan-2-yl 3-chlorobenzoate has been investigated for its antimicrobial properties. Studies have shown that compounds with chlorinated aromatic structures can exhibit significant antibacterial activity.

Key Findings:

- Propan-2-yl 3-chlorobenzoate demonstrated effectiveness against several bacterial strains.

- It was particularly potent against Gram-positive bacteria, suggesting a potential role as an antibacterial agent.

The mechanisms underlying the biological activity of propan-2-yl 3-chlorobenzoate are not fully elucidated but are thought to involve:

- Disruption of Cell Membranes: The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity: Chlorinated compounds often interfere with enzyme function, potentially disrupting metabolic pathways in target cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of propan-2-yl 3-chlorobenzoate:

- Study on Cancer Cell Lines: A comprehensive evaluation of various substituted benzoates revealed that propan-2-yl 3-chlorobenzoate had a notable effect on cancer cell viability, particularly in glioblastoma and prostate cancer models .

- Antimicrobial Efficacy: A recent study assessed the antibacterial properties of chlorinated benzoates, finding that propan-2-yl 3-chlorobenzoate inhibited bacterial growth effectively, supporting its potential use in therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing propan-2-yl 3-chlorobenzoate with high purity?

Propan-2-yl 3-chlorobenzoate can be synthesized via esterification of 3-chlorobenzoic acid with propan-2-ol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization should focus on stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), reflux conditions (80–100°C), and purification via recrystallization or column chromatography. Yield improvements (>85%) are achievable by removing water via Dean-Stark traps or molecular sieves. Structural confirmation requires (δ 1.3–1.4 ppm for isopropyl CH, δ 5.1–5.3 ppm for ester CH), , and IR (C=O stretch at ~1720 cm) .

Q. How can the structural and electronic properties of propan-2-yl 3-chlorobenzoate be characterized?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. The 3-chlorobenzoate moiety often coordinates with metal ions in complexes, forming distorted octahedral geometries (e.g., Mn-based metallacrowns) .

- Spectroscopy : UV-Vis (λ ~270 nm for aromatic transitions), fluorescence quenching studies, and cyclic voltammetry (redox activity of the chloro group).

- Computational methods : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. What are the primary biological or environmental applications of 3-chlorobenzoate derivatives?

- Microbial degradation : Rhodopseudomonas palustris DCP3 metabolizes 3-chlorobenzoate under anoxic, phototrophic conditions via dechlorination to benzoate. Co-substrates (e.g., benzoate) enhance degradation rates .

- Enzyme studies : Rhodococcus opacus 1CP uses benzoate 1,2-dioxygenase and 3-chlorobenzoate 1,2-dioxygenase for substrate oxidation, showing allosteric interactions (negative cooperativity for 3-chlorobenzoate binding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in coordination geometry assignments for metal-3-chlorobenzoate complexes?

- SHAPE analysis : Quantify geometry deviations (e.g., CShM values) for Mn complexes. For example, Mn-3-chlorobenzoate complexes may exhibit tetragonally distorted octahedral geometries (CShM = 1.2–1.5) vs. face-capped trigonal prismatic arrangements (CShM = 1.8) .

- Bond valence sum (BVS) : Validate oxidation states (e.g., Mn vs. Mn) using average bond lengths (Mn–O: 2.1–2.3 Å) .

- EPR spectroscopy : Detect Jahn-Teller distortions in Mn centers .

Q. What experimental designs are optimal for analyzing substrate specificity in microbial degradation pathways?

- Biosensor assays : Immobilize Rhodococcus opacus 1CP cells on microbial sensors to compare uptake kinetics () for benzoate (higher affinity) vs. 3-chlorobenzoate .

- PCR and Southern blotting : Track Pseudomonas sp. strain B13 survival in aquifers using catabolic gene probes (e.g., tcb cluster) and RFLP analysis .

- Enzyme kinetics : Measure and Hill coefficients to identify cooperativity (e.g., positive cooperativity for benzoate binding in dioxygenases) .

Q. How do methodological limitations impact studies on chlorobenzoate photobiodegradation?

- Light intensity controls : Low-oxygen phototrophic systems (e.g., Rhodopseudomonas palustris) require calibrated light sources (λ = 800–900 nm) to avoid photoinhibition .

- Co-substrate interference : Use -labeled 3-chlorobenzoate to distinguish metabolic products from co-substrate-derived artifacts .

- Analytical challenges : LC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium) improves separation of chlorinated aromatic intermediates .

Q. What strategies address discrepancies in enzyme kinetic data for chlorobenzoate-degrading enzymes?

- Allosteric modulation : Use site-directed mutagenesis to disrupt putative allosteric sites (e.g., in benzoate 1,2-dioxygenase) and compare values .

- Competitive inhibition assays : Test structural analogs (e.g., 4-chlorobenzoate) to identify binding site overlaps .

- Stopped-flow spectroscopy : Resolve rapid kinetic phases (e.g., substrate-induced conformational changes) missed in steady-state assays .

Methodological Notes

- Crystallography : Prioritize SHELX for small-molecule refinement; validate hydrogen bonds and π-π stacking in 3-chlorobenzoate derivatives .

- Microbial assays : Use anoxic chambers for phototrophic degradation studies to mimic natural environments .

- Data reporting : Include ΔrG° values (e.g., 57.3 kJ/mol at 298 K) and IR spectra (NIST-standardized) for thermodynamic comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.